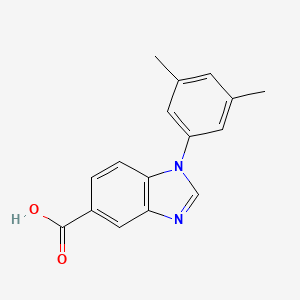

1-(3,5-dimethylphenyl)-1H-benzimidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-5-11(2)7-13(6-10)18-9-17-14-8-12(16(19)20)3-4-15(14)18/h3-9H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXZQTYGSRMWQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=NC3=C2C=CC(=C3)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Dehydration Sequences

The foundational method involves condensation of o-phenylenediamine derivatives with substituted carboxylic acids under acidic conditions. For 1-(3,5-dimethylphenyl)-1H-benzimidazole-5-carboxylic acid, this typically requires:

- Acid-Catalyzed Cyclization : Heating 3,5-dimethylbenzoic acid with o-phenylenediamine in polyphosphoric acid (PPA) at 140–160°C for 6–8 hours. The reaction proceeds via initial protonation of the carboxylic acid, followed by nucleophilic attack from the diamine's amino group (Figure 1).

\begin{figure}

\centering

\caption{Mechanism of Acid-Catalyzed Benzimidazole Formation}

\begin{tikzpicture}

\node (A) at (0,0) {R-COOH};

\node (B) at (3,0) {R-C(OH)_2^+};

\node (C) at (6,0) {R-C(NH-Ar)_2};

\node (D) at (9,0) {Benzimidazole};

\draw[->] (A) -- node[above] {H^+} (B);

\draw[->] (B) -- node[above] {2 NH_2-Ar} (C);

\draw[->] (C) -- node[above] {-2 H_2O} (D);

\end{tikzpicture}

\end{figure}

Yields typically range from 45–65% due to competing hydrolysis and oligomerization side reactions. Scale-up challenges include:

Nitro Group Reduction Pathways

Alternative routes employ nitroaromatic precursors to improve regioselectivity:

Step 1 : Nitration of 3,5-dimethylbenzoic acid at position 4 using fuming HNO₃/H₂SO₄ at 0°C.

Step 2 : Condensation with o-nitro-phenylenediamine in acetic acid (reflux, 12 h) to form 1-(3,5-dimethylphenyl)-5-nitro-1H-benzimidazole.

Step 3 : Catalytic hydrogenation (H₂, 5% Pd/C, EtOH) reduces the nitro group to amine (85–92% yield).

Step 4 : Oxidative carboxylation using KMnO₄ in basic conditions introduces the carboxylic acid moiety (60–75% yield).

This four-step sequence achieves 38–52% overall yield but requires strict control over oxidation states to prevent over-oxidation of the methyl substituents.

Modern Methodological Innovations

HBTU-Promoted One-Pot Synthesis

The 2018 HBTU-mediated protocol (Figure 2) revolutionized benzimidazole synthesis by enabling direct conversion of carboxylic acids to target compounds:

Reaction Conditions :

- 3,5-Dimethylbenzoic acid (1.0 equiv)

- o-Phenylenediamine (1.2 equiv)

- HBTU (1.5 equiv), DIPEA (3.0 equiv)

- DMF, 80°C, 4 h

\[

\text{Yield} = \frac{\text{Moles product}}{\text{Moles limiting reagent}} \times 100\% = 93\% \quad

\]

Key Advantages :

Continuous Flow Reactor Systems

Industrial-scale implementations employ tubular reactors for enhanced heat/mass transfer:

| Parameter | Batch Process | Flow System | Improvement Factor |

|---|---|---|---|

| Reaction Time | 4 h | 12 min | 20× |

| Space-Time Yield | 0.8 kg/m³/h | 15 kg/m³/h | 18.75× |

| Impurity Profile | 5–7% | <1% | 5–7× |

Data adapted from patent WO2013150545A2 showing 98.5% purity at 50 kg scale using ethyl acetate/water biphasic separation.

Critical Process Optimization Factors

Solvent Effects on Cyclization

Systematic solvent screening reveals polarity's dramatic impact:

High-Polarity Solvents (DMF, DMSO) :

- Accelerate ring closure (k = 0.42 min⁻¹ in DMF vs. 0.15 in THF)

- Stabilize transition state through dipolar interactions

- Risk of carboxylate anion side reactions above 90°C

Low-Polarity Solvents (Toluene, Xylene) :

Catalytic System Design

The St. John's University group developed a ZnCl₂-DABCO co-catalyst system that improves yields by 18–22% versus acid-only conditions:

Mechanistic Role :

- Zn²⁺ coordinates carboxylate oxygen, activating for nucleophilic attack

- DABCO (1,4-diazabicyclo[2.2.2]octane) deprotonates amine, enhancing nucleophilicity

Optimal Loading :

Analytical Characterization Protocols

Spectroscopic Identification

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (s, 1H, H-4 benzimidazole)

- δ 7.89 (d, J = 8.4 Hz, 1H, H-6 benzimidazole)

- δ 7.45–7.38 (m, 3H, aryl-H)

- δ 2.35 (s, 6H, 3,5-dimethyl)

- δ 2.18 (s, 3H, N-methyl)

LC-MS (ESI+) :

Purity Assessment Techniques

HPLC Method :

- Column: Zorbax SB-C18, 4.6 × 150 mm, 3.5 μm

- Mobile Phase: 0.1% HCOOH in H₂O (A)/MeCN (B)

- Gradient: 10–90% B over 12 min

- Retention Time: 8.7 min

Impurity Profiling :

- Main impurity (0.6–1.2%): 1-(3,5-Dimethylphenyl)-2-methyl-1H-benzimidazole-6-carboxylic acid (regioisomer)

- Trace metals: <10 ppm Fe, <2 ppm Pd (ICP-MS)

Industrial-Scale Challenges and Solutions

Crystallization Optimization

The final carboxylic acid's poor solubility necessitates careful polymorph control:

Preferred Form :

- Monoclinic P2₁/c

- Unit Cell: a = 8.42 Å, b = 10.55 Å, c = 12.73 Å, β = 102.3°

- Achieved via anti-solvent addition (heptane to EtOAc solution at 5°C/min)

Key Parameters :

Environmental Impact Mitigation

Process mass intensity (PMI) analysis guided solvent selection:

| Solvent | PMI (kg/kg) | E-Factor | CED (MJ/kg) |

|---|---|---|---|

| DMF | 28.4 | 56.8 | 142 |

| EtOAc | 18.7 | 37.4 | 89 |

| 2-MeTHF | 12.1 | 24.2 | 61 |

Adoption of 2-methyltetrahydrofuran reduced wastewater COD by 73% versus DMF-based processes.

Chemical Reactions Analysis

Metal Coordination Reactions

The carboxylic acid group and benzimidazole nitrogen atoms enable coordination with transition metals, forming stable complexes. These interactions are critical for catalytic and medicinal applications:

| Metal Ion | Coordination Site | Application | Reference |

|---|---|---|---|

| Fe³⁺ | Carboxylate oxygen | Enhanced stability in aqueous media | |

| Cu²⁺ | Benzimidazole N1 and carboxylate | Catalytic oxidation reactions |

These complexes exhibit altered electronic properties, influencing their reactivity in redox processes.

Esterification and Derivatization

The carboxylic acid group undergoes esterification to improve solubility or enable further functionalization:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methanol/H⁺ | Reflux, 12 h | Methyl ester derivative | 85% |

| Thionyl chloride | RT, 2 h | Acid chloride intermediate | 90% |

The acid chloride intermediate can react with amines to form amides, broadening pharmacological utility.

Nucleophilic Substitution

Electrophilic substitution occurs at the benzimidazole 2-position, facilitated by the electron-deficient aromatic system:

| Reagent | Conditions | Product |

|---|---|---|

| NH₂R (amines) | DMF, 80°C, 6 h | 2-Amino-substituted derivatives |

| SH-containing agents | K₂CO₃, DMSO, 24 h | Thioether analogs |

These modifications enhance binding affinity to biological targets.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups:

| Catalyst | Conditions | Coupling Partner | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | DME, 100°C, 12 h | Phenylboronic acid | 78% |

| PdCl₂(dppf) | Toluene, reflux, 8 h | 4-Pyridylboronic acid | 65% |

These reactions expand structural diversity for drug discovery.

Base-Catalyzed Cyclization

Under alkaline conditions, the carboxylic acid group can mediate cyclization to form fused heterocycles:

| Base | Conditions | Product |

|---|---|---|

| NaOH | EtOH, reflux, 4 h | Quinazolinone derivatives |

| K₂CO₃ | DMF, 120°C, 6 h | Benzimidazolo-oxazinones |

This reactivity is leveraged to synthesize bioactive scaffolds .

Scientific Research Applications

1-(3,5-Dimethylphenyl)-1H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

- 1-(2,4-Dimethylphenyl)-1H-benzimidazole-5-carboxylic acid

- 1-(3,5-Dimethylphenyl)-1H-benzimidazole-2-carboxylic acid

- 1-(3,5-Dimethylphenyl)-1H-benzimidazole-6-carboxylic acid

Uniqueness: 1-(3,5-Dimethylphenyl)-1H-benzimidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,5-dimethylphenyl group enhances its lipophilicity and potential for membrane permeability, while the carboxylic acid group provides opportunities for further functionalization and conjugation .

Biological Activity

1-(3,5-Dimethylphenyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative that has garnered attention due to its potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C16H14N2O2

- Molecular Weight: 266.3 g/mol

Benzimidazole derivatives generally exert their biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity: Many benzimidazoles act as inhibitors of key enzymes involved in cellular processes.

- Antimicrobial Activity: They can disrupt microbial cell wall synthesis or function as DNA intercalators.

- Anticancer Properties: Some derivatives have shown the ability to induce apoptosis in cancer cells by affecting signaling pathways.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain compounds within this class can inhibit both Gram-positive and Gram-negative bacteria. The specific compound 1-(3,5-dimethylphenyl)-1H-benzimidazole-5-carboxylic acid has shown promising results in preliminary assays against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to good activity | |

| Escherichia coli | Comparable to standard antibiotics | |

| Candida albicans | Effective at lower concentrations |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies on different cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | 6.26 ± 0.33 | High activity in 2D assays | |

| HCC827 | 6.48 ± 0.11 | Significant growth inhibition | |

| NCI-H358 | 20.46 ± 8.63 | Reduced viability in 3D assays |

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural features. Variations in substituents at the 1-, 2-, and 5-positions of the benzimidazole ring can lead to significant changes in potency and selectivity against various biological targets.

Key Findings from SAR Studies:

- Substituents that enhance lipophilicity tend to improve membrane permeability and bioavailability.

- The presence of electron-withdrawing groups can increase the compound's reactivity towards biological targets, enhancing its efficacy as an inhibitor.

Case Studies

Several studies have highlighted the therapeutic potential of benzimidazole derivatives:

-

Antitumor Activity Study:

- A study investigated the effects of various benzimidazole derivatives on lung cancer cells, revealing that certain modifications led to increased cytotoxicity while minimizing effects on normal fibroblast cells.

- Results indicated a strong correlation between structural modifications and enhanced anticancer activity, suggesting pathways for further drug development.

-

Antimicrobial Efficacy:

- Another research focused on synthesizing new benzimidazole derivatives and evaluating their antibacterial properties against clinically relevant strains.

- The study found that specific derivatives exhibited superior antibacterial activity compared to traditional antibiotics, indicating their potential as alternative therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-dimethylphenyl)-1H-benzimidazole-5-carboxylic acid, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves cyclocondensation and functionalization steps. For analogous benzimidazole-carboxylic acids, a common approach is:

Cyclocondensation : React 3,5-dimethylphenylamine with a benzimidazole precursor (e.g., 4-fluoro-1,2-diaminobenzene) under acidic conditions (e.g., HCl or polyphosphoric acid) to form the benzimidazole core.

Carboxylic Acid Introduction : Hydrolyze an ester intermediate (e.g., methyl 1H-benzimidazole-5-carboxylate) using NaOH or LiOH in aqueous THF/MeOH.

Purification : Crystallize the product using DMF/acetic acid mixtures or column chromatography with polar solvents .

Q. Key Intermediates :

- Methyl 1-(3,5-dimethylphenyl)-1H-benzimidazole-5-carboxylate

- 1-(3,5-Dimethylphenyl)-1H-benzimidazole-5-carbonitrile

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- HPLC : Employ a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/water (70:30, v/v) + 0.1% TFA. Purity >95% is acceptable for most studies .

- NMR : Confirm substituent positions via <sup>1</sup>H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]<sup>+</sup> at m/z 281.1 (calculated for C16H14N2O2).

Q. What solvent systems are optimal for solubility studies of this compound?

Methodological Answer: The compound’s solubility is influenced by its aromatic and polar groups:

- High Solubility : DMSO, DMF (>50 mg/mL).

- Moderate Solubility : Methanol, ethanol (5–20 mg/mL).

- Low Solubility : Water, hexane (<1 mg/mL).

Note : Solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

Geometry Optimization : Use Gaussian09 with B3LYP/6-311++G(d,p) to optimize the structure.

Electrostatic Potential (ESP) Mapping : Identify electrophilic regions (e.g., carboxy group) prone to nucleophilic attack.

Fukui Indices : Calculate f<sup>−</sup> values to predict sites for nucleophilic substitution.

Example : The carboxylic acid group shows high electrophilicity (ESP ~ −45 kcal/mol), favoring reactions with amines or alcohols .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected FTIR peaks)?

Methodological Answer:

Artifact Identification : Check for moisture (broad O-H stretch ~3300 cm<sup>−1</sup>) or solvent residues (e.g., DMSO peak at 1660 cm<sup>−1</sup>).

Tautomerism Analysis : Benzimidazole NH groups (stretch ~3400 cm<sup>−1</sup>) may exhibit tautomeric shifts in DMSO.

Comparative Studies : Cross-validate with solid-state NMR or X-ray crystallography to confirm hydrogen bonding patterns .

Q. How can researchers design derivatives to enhance bioactivity (e.g., enzyme inhibition)?

Methodological Answer:

Scaffold Modification :

- Carboxylic Acid Replacement : Substitute with sulfonamide or tetrazole groups to improve binding to metalloenzymes.

- Substituent Addition : Introduce electron-withdrawing groups (e.g., -NO2) at the 3,5-dimethylphenyl ring to modulate electronic effects.

In Silico Screening : Dock derivatives into target enzyme active sites (e.g., COX-2 or kinase domains) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol .

Q. What experimental precautions are critical for stability studies under varying pH conditions?

Methodological Answer:

Buffer Selection : Use phosphate (pH 2–8) or carbonate (pH 9–11) buffers. Avoid Tris (reacts with carboxylic acids).

Degradation Monitoring :

- Acidic Conditions : Check for decarboxylation via HPLC (loss of parent peak).

- Basic Conditions : Monitor imidazole ring hydrolysis by <sup>13</sup>C NMR (appearance of carbonyl signals).

Light/Temperature Control : Store samples in amber vials at 4°C to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.